molecular formula C8H8Cl2N2 B13218847 4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine

4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B13218847
M. Wt: 203.07 g/mol
InChI Key: ZDQLCACKZHPVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound that contains both chlorine and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents in the presence of Lewis acids.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C8H8Cl2N2/c9-4-7-11-6-3-1-2-5(6)8(10)12-7/h1-4H2

InChI Key

ZDQLCACKZHPVNG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)CCl

Origin of Product

United States

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